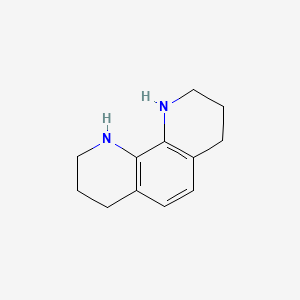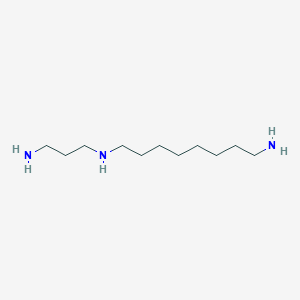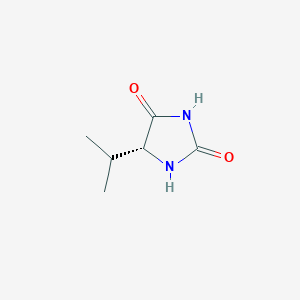
Iron(2+) titanium(4+) cyanide (1/1/6)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(2+) titanium(4+) cyanide (1/1/6) is a coordination compound consisting of iron in the +2 oxidation state, titanium in the +4 oxidation state, and cyanide ions
準備方法
Synthetic Routes and Reaction Conditions
The preparation of iron(2+) titanium(4+) cyanide (1/1/6) typically involves the reaction of iron(2+) salts with titanium(4+) salts in the presence of cyanide ions. One common method is to dissolve iron(2+) sulfate and titanium(4+) chloride in water, followed by the addition of potassium cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound.
Industrial Production Methods
Industrial production of iron(2+) titanium(4+) cyanide (1/1/6) may involve large-scale synthesis using similar methods as described above. The process typically includes the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product. The compound can be isolated and purified through techniques such as crystallization and filtration.
化学反応の分析
Types of Reactions
Iron(2+) titanium(4+) cyanide (1/1/6) can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron and titanium centers can participate in redox reactions, where they change their oxidation states.
Substitution Reactions: Cyanide ligands can be replaced by other ligands in the coordination sphere of the metal centers.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the iron or titanium centers.
Reducing Agents: Such as sodium borohydride, can reduce the metal centers.
Ligand Exchange Reagents: Such as ammonia or phosphines, can facilitate the substitution of cyanide ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron center may result in the formation of iron(3+) complexes, while ligand substitution can lead to the formation of new coordination compounds with different ligands.
科学的研究の応用
Iron(2+) titanium(4+) cyanide (1/1/6) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying metal-based drugs.
Industry: Utilized in catalysis, materials science, and environmental remediation.
作用機序
The mechanism by which iron(2+) titanium(4+) cyanide (1/1/6) exerts its effects involves the coordination of cyanide ligands to the metal centers. The cyanide ligands can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
Iron(2+) titanium(4+) cyanide (1/1/6) can be compared with other similar compounds, such as:
Iron(2+) cyanide complexes: These compounds have similar coordination environments but lack the titanium center.
Titanium(4+) cyanide complexes: These compounds contain titanium centers coordinated to cyanide ligands but do not include iron.
Mixed-metal cyanide complexes: Compounds containing other combinations of metal centers and cyanide ligands.
The uniqueness of iron(2+) titanium(4+) cyanide (1/1/6) lies in its combination of iron and titanium centers, which can impart distinct chemical properties and reactivity compared to other cyanide complexes.
特性
CAS番号 |
55892-66-5 |
|---|---|
分子式 |
C6FeN6Ti |
分子量 |
259.82 g/mol |
IUPAC名 |
iron(2+);titanium(4+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.Ti/c6*1-2;;/q6*-1;+2;+4 |
InChIキー |
MUCWTABDKQQZMU-UHFFFAOYSA-N |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ti+4].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)

![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)


